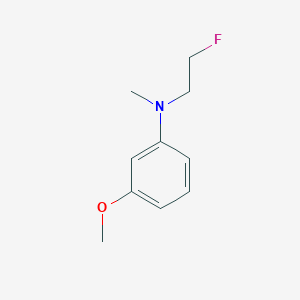

N-(2-Fluoroethyl)-3-methoxy-N-methylaniline

Description

N-(2-Fluoroethyl)-3-methoxy-N-methylaniline is a substituted aniline derivative characterized by a 3-methoxy group on the aromatic ring and dual N-alkylation with methyl and 2-fluoroethyl groups. Its synthesis involves reductive N-alkylation of 3-methoxy-N-methylaniline with N-acylaminoacetaldehyde dimethyl acetal intermediates (e.g., 3a,b) in the presence of TFA/Et$_3$SiH, followed by O-debenzylation and carbamoylation steps . This compound belongs to a broader class of aromatic amines with tailored electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

CAS No. |

596820-75-6 |

|---|---|

Molecular Formula |

C10H14FNO |

Molecular Weight |

183.22 g/mol |

IUPAC Name |

N-(2-fluoroethyl)-3-methoxy-N-methylaniline |

InChI |

InChI=1S/C10H14FNO/c1-12(7-6-11)9-4-3-5-10(8-9)13-2/h3-5,8H,6-7H2,1-2H3 |

InChI Key |

JAIBQWOJDWYHGB-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCF)C1=CC(=CC=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoroethyl)-3-methoxy-N-methylaniline typically involves the alkylation of 3-methoxy-N-methylaniline with 2-fluoroethyl halides. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of N-(2-Fluoroethyl)-3-methoxy-N-methylaniline may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoroethyl)-3-methoxy-N-methylaniline can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-(2-Fluoroethyl)-3-methoxy-N-methylaniline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a radiolabeling agent in positron emission tomography (PET) imaging.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-Fluoroethyl)-3-methoxy-N-methylaniline involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy group can influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

- 3-Chloro-N-(4-ethoxyphenyl)-5-methoxy-2-nitrosoaniline (2d): Features a 3-methoxy group and chloro substitution, enhancing electron-withdrawing effects. The nitroso group increases reactivity in nucleophilic substitution reactions compared to the non-nitrosated target compound. Melting point: 145–147°C .

- 3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline : Contains a nitro group at the 2-position and a 4-methoxybenzyl substituent, leading to distinct electronic effects (e.g., stronger electron withdrawal) and higher molecular weight (334.3 g/mol vs. ~223.3 g/mol for the target) .

N-Alkyl Group Modifications

- N-((3,4-dihydronaphthalen-2-yl)methyl)-3-methoxy-N-methylaniline (3ia) : Replaces the 2-fluoroethyl group with a bulky dihydronaphthalenylmethyl moiety. This structural change reduces polarity (logP increases) and alters solubility, as evidenced by its isolation as a colorless oil .

- 2-[(3-Ethynyl-8-methyl-6-quinolyl)oxy]-N-(2-fluoroethyl)butanamide (D.1.10): Shares the 2-fluoroethyl group but incorporates a quinoline scaffold.

Halogenated Analogues

- N-[(2-Chloro-6-fluorophenyl)methyl]-2-methylaniline : Combines chloro and fluoro substituents on the aromatic ring, increasing lipophilicity (ClogP ~3.5) compared to the target’s single methoxy group. Molecular weight: 249.7 g/mol .

Physicochemical and Spectroscopic Properties

*Estimated properties based on structural analogs.

Biological Activity

N-(2-Fluoroethyl)-3-methoxy-N-methylaniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

N-(2-Fluoroethyl)-3-methoxy-N-methylaniline belongs to a class of compounds characterized by the presence of a methoxy group and a fluoroethyl substituent. The fluoroethyl group enhances lipophilicity, which can influence the compound's pharmacokinetics and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(2-Fluoroethyl)-3-methoxy-N-methylaniline. In particular, derivatives of this compound have been evaluated for their effects on various cancer cell lines:

- Cell Line Studies : The compound demonstrated significant cytotoxicity against U87 glioblastoma cells, with an IC50 value of 45.2 ± 13.0 μM, indicating its potential as an anticancer agent .

- Mechanism of Action : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells, suggesting that it may activate apoptotic pathways leading to cell death .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. It has been tested against several strains of bacteria:

- In Vitro Studies : The minimum inhibitory concentration (MIC) values indicate effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with MICs ranging from 8 mg/mL to 32 mg/mL depending on the bacterial strain .

- Comparative Analysis : When compared to other benzimidazole derivatives, N-(2-Fluoroethyl)-3-methoxy-N-methylaniline showed superior antimicrobial efficacy, reinforcing its potential as a lead compound for further development .

Case Study 1: Anticancer Efficacy

A study conducted by Ribeiro Morais et al. focused on the anticancer properties of N-(2-Fluoroethyl)-3-methoxy-N-methylaniline in vivo. Mice implanted with tumor cells were treated with this compound, resulting in significant tumor growth suppression compared to untreated controls. The study concluded that the compound's ability to induce apoptosis was a key factor in its effectiveness against tumors .

Case Study 2: Antimicrobial Testing

In another study, various derivatives of N-(2-Fluoroethyl)-3-methoxy-N-methylaniline were synthesized and screened for antimicrobial activity. The results indicated that certain modifications to the structure enhanced antibacterial potency, particularly against Gram-positive bacteria. This highlights the importance of structural optimization in developing effective antimicrobial agents .

Table 1: Anticancer Activity Summary

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N-(2-Fluoroethyl)-3-methoxy-N-methylaniline | U87 Glioblastoma | 45.2 ± 13.0 |

| Doxorubicin | U87 Glioblastoma | 57.89 ± 0.19 |

Table 2: Antimicrobial Activity Summary

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Bacillus subtilis | 16 |

| Escherichia coli | 32 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.